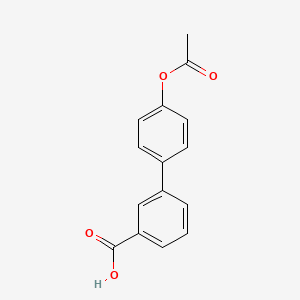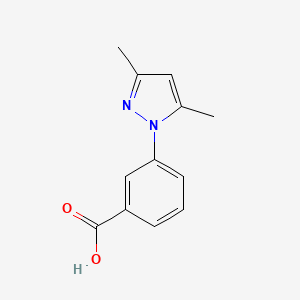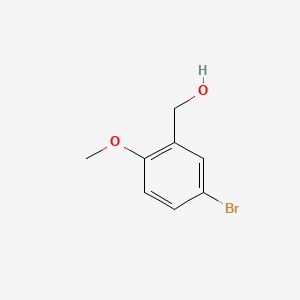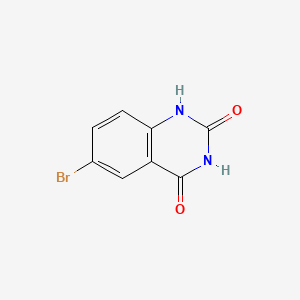
6-Bromoquinazolina-2,4(1H,3H)-diona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione has been explored through several methods. One significant pathway involves the reaction of 6-bromoquinazoline-2,4(1H,3H)-dione with chlorosulfonic acid, leading to derivatives through interactions with water, alcohols, ammonia, and amines. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained and further reacted to produce a series of sulfonated products (Kuryazov et al., 2010).
Molecular Structure Analysis
The molecular structure of derivatives of 6-Bromoquinazoline-2,4(1H,3H)-dione has been elucidated through crystallographic studies. For example, the structure of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione shows a nearly perpendicular orientation of the phenyl ring to the quinazoline ring system (Candan et al., 2001).
Chemical Reactions and Properties
6-Bromoquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions leading to the synthesis of biologically active compounds and intermediates. For instance, it serves as an important intermediate in the synthesis of GSK2126458, illustrating its pivotal role in medicinal chemistry (Wang et al., 2015).
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de la quinazolina, incluido el 6-Bromoquinazolina-2,4(1H,3H)-diona, han demostrado tener propiedades anticancerígenas . Pueden inhibir el crecimiento de las células cancerosas e inducir la apoptosis, convirtiéndolos en posibles candidatos para la terapia del cáncer.
Actividad Antiinflamatoria
Los derivados de la quinazolina también han demostrado tener propiedades antiinflamatorias . Pueden inhibir la producción de citoquinas proinflamatorias y otros mediadores inflamatorios, lo que puede ayudar en el tratamiento de enfermedades inflamatorias.
Actividad Antibacteriana
Estos compuestos han mostrado una actividad antibacteriana significativa . Pueden inhibir el crecimiento de varias bacterias, convirtiéndolos en posibles candidatos para el desarrollo de nuevos antibióticos.
Actividad Analgésica
Se ha descubierto que los derivados de la quinazolina tienen propiedades analgésicas (alivian el dolor) . Pueden inhibir la percepción del dolor, convirtiéndolos en posibles candidatos para el desarrollo de nuevos analgésicos.
Actividad Antiviral
Estos compuestos han mostrado actividad antiviral . Pueden inhibir la replicación de varios virus, convirtiéndolos en posibles candidatos para el desarrollo de nuevos medicamentos antivirales.
Actividad antioxidante
Se ha descubierto que los derivados de la quinazolina tienen propiedades antioxidantes . Pueden neutralizar los radicales libres dañinos en el cuerpo, lo que puede ayudar en la prevención de varias enfermedades causadas por el estrés oxidativo.
Actividad Antidiabética
Se ha descubierto que los derivados de la quinazolina tienen propiedades antidiabéticas . Pueden mejorar la sensibilidad a la insulina y el metabolismo de la glucosa, convirtiéndolos en posibles candidatos para el tratamiento de la diabetes.
Mecanismo De Acción
Target of Action
Quinazoline derivatives, a group to which this compound belongs, have been found to exhibit a wide range of biological activities . They have been associated with anti-cancer , anti-inflammatory , anti-bacterial , analgesic , anti-virus , and many other therapeutic activities . The specific targets can vary depending on the functional groups attached to the quinazoline moiety .
Mode of Action
It is known that quinazoline derivatives interact with their targets in a variety of ways, often leading to changes in cellular processes . The bromine atom in the 6-Bromoquinazoline-2,4(1H,3H)-dione could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily .
Biochemical Pathways
Given the diverse biological activities of quinazoline derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to cell division, inflammation, bacterial growth, pain sensation, viral replication, and more .
Pharmacokinetics
The presence of the bromine atom could potentially influence these properties, as halogens are known to affect the lipophilicity of compounds, which in turn can influence absorption and distribution .
Result of Action
Based on the known biological activities of quinazoline derivatives, it can be inferred that the compound could potentially induce changes in cell division, inflammation, bacterial growth, pain sensation, viral replication, and more .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Propiedades
IUPAC Name |
6-bromo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDVFUAHGLJVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347078 | |
| Record name | 6-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88145-89-5 | |
| Record name | 6-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2,4(1H,3H)-quinazolinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



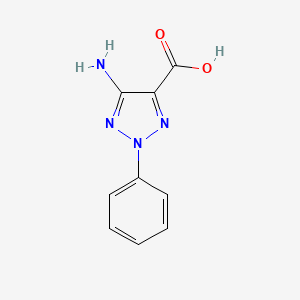

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)



